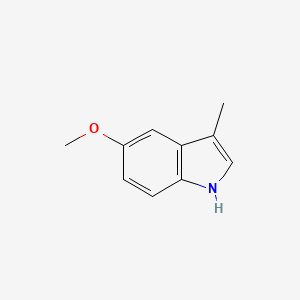

5-methoxy-3-methyl-1H-indole

説明

BenchChem offers high-quality 5-methoxy-3-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-3-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOFHURJVUIKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456499 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-25-7 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Fischer Indole Synthesis of 5-methoxy-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the Fischer indole synthesis, focusing specifically on the mechanism for preparing 5-methoxy-3-methyl-1H-indole. We will delve into the mechanistic intricacies, the pivotal role of acid catalysis, and provide actionable experimental protocols.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[1][2][3] This powerful reaction facilitates the construction of the indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and natural products.[3][4] Its enduring utility lies in its reliability and versatility, allowing for the synthesis of a wide variety of substituted indoles from readily available starting materials: a (substituted) phenylhydrazine and an aldehyde or ketone, under acidic conditions.[1][5][6] The synthesis of 5-methoxy-3-methyl-1H-indole serves as an exemplary case study to illustrate the nuances of this classic transformation. Methoxy-substituted indoles are of particular interest in medicinal chemistry, as the methoxy group can significantly modulate the electronic properties and biological activity of the indole core.[2]

The Core Reaction: Synthesis of 5-methoxy-3-methyl-1H-indole

The synthesis of 5-methoxy-3-methyl-1H-indole via the Fischer methodology involves the reaction of 4-methoxyphenylhydrazine with 2-butanone in the presence of an acid catalyst.

Overall Transformation:

This reaction proceeds through a series of well-defined steps, culminating in the formation of the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][6][7]

Deconstructing the Mechanism: A Step-by-Step Analysis

The currently accepted mechanism for the Fischer indole synthesis involves several key transformations, each playing a critical role in the construction of the indole ring.[1][3][6]

Step 1: Formation of the Phenylhydrazone

The reaction initiates with the condensation of 4-methoxyphenylhydrazine and 2-butanone to form the corresponding phenylhydrazone. This is a reversible acid-catalyzed reaction that involves the formation of a carbinolamine intermediate followed by dehydration.

Step 2: Tautomerization to the Ene-hydrazine

The newly formed phenylhydrazone undergoes an acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') isomer.[1][3] This step is crucial as it sets the stage for the key bond-forming event.

Step 3: The[3][3]-Sigmatropic Rearrangement

Following protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement.[1][3][8] This is the rate-determining step and involves the breaking of the N-N single bond and the formation of a new C-C bond, thereby establishing the core framework of the indole.[8] This rearrangement is analogous to the Cope rearrangement.[3]

Step 4: Rearomatization

The di-imine intermediate formed after the sigmatropic rearrangement readily undergoes a proton transfer to regain aromaticity in the six-membered ring. This is a strong thermodynamic driving force for the reaction.

Step 5: Intramolecular Cyclization and Elimination of Ammonia

The rearomatized intermediate then undergoes an intramolecular nucleophilic attack by the terminal nitrogen atom onto the imine carbon. This results in the formation of a five-membered heterocyclic ring.[3] Subsequent protonation and elimination of ammonia (NH₃) leads to the formation of the final indole product.[1][3] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole.[1][5]

Visualizing the Mechanism: A DOT Language Diagram

To provide a clear visual representation of the mechanistic pathway, the following diagram has been generated using Graphviz (DOT language).

Caption: Mechanistic pathway of the Fischer indole synthesis of 5-methoxy-3-methyl-1H-indole.

The Critical Role of the Acid Catalyst

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[6][7] Both Brønsted and Lewis acids can be employed, and their selection can influence reaction rates and, in some cases, the regioselectivity of the cyclization with unsymmetrical ketones.[1][7] The acid serves multiple purposes throughout the reaction mechanism:

-

Catalyzes Hydrazone Formation: The acid protonates the carbonyl oxygen of the ketone, making it more electrophilic and accelerating the initial condensation with the phenylhydrazine.

-

Promotes Tautomerization: The acid facilitates the tautomerization of the phenylhydrazone to the crucial ene-hydrazine intermediate.

-

Enables the[3][3]-Sigmatropic Rearrangement: Protonation of the ene-hydrazine is a prerequisite for the key rearrangement step.

-

Drives the Final Elimination: The acid is essential for the elimination of ammonia in the final step to form the aromatic indole ring.[1][3]

While a variety of acids have been successfully used, polyphosphoric acid (PPA) and zinc chloride are among the most common catalysts.[3]

Experimental Protocol: A Practical Guide

The following protocol provides a representative procedure for the synthesis of 5-methoxy-3-methyl-1H-indole.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methoxyphenylhydrazine hydrochloride | 174.63 | 10.0 g | 0.057 |

| 2-Butanone | 72.11 | 5.0 g | 0.069 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 0.057 mol) and glacial acetic acid (50 mL).

-

Add 2-butanone (5.0 g, 0.069 mol) to the mixture.

-

Heat the reaction mixture to reflux with stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 5-methoxy-3-methyl-1H-indole.

Conclusion: A Versatile Tool in Modern Synthesis

The Fischer indole synthesis, despite its age, remains a highly relevant and powerful tool in the arsenal of the modern organic chemist. Its ability to provide straightforward access to a diverse range of indole derivatives, such as 5-methoxy-3-methyl-1H-indole, ensures its continued application in academic research and industrial drug development. A thorough understanding of its mechanism and the factors influencing the reaction is paramount for its successful implementation.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

Reddit. [Named Reaction #5]: Fischer Indole Synthesis. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

-

ChemTube3D. Fischer indole synthesis -[3][3]-sigmatropic rearrangement. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 5-methoxy-3-methyl-1H-indole | 21987-25-7 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemtube3d.com [chemtube3d.com]

A-Z Guide to 5-Methoxy-3-Methyl-1H-Indole Derivatives: Synthesis, Characterization, and Applications

Abstract

The 5-methoxy-3-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents, make it a critical building block in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of these valuable derivatives. We will explore the causality behind various synthetic strategies, provide a detailed, field-tested experimental protocol, and offer a systematic approach to spectroscopic analysis to ensure the unambiguous identification and quality control of the target compounds.

Introduction: The Significance of the 5-Methoxy-Indole Core

Indole derivatives are fundamental heterocyclic compounds found extensively in nature and are integral to many physiological processes.[1][2] The introduction of a methoxy group at the 5-position of the indole ring significantly modulates the molecule's electronic properties, enhancing its potential for biological activity.[3] This substitution pattern is found in clinically important drugs such as the anti-inflammatory agent Indomethacin and the antihypertensive Oxypertine.[3] Furthermore, 5-methoxyindole derivatives serve as crucial intermediates in the synthesis of tryptamine compounds like melatonin, which are vital for regulating circadian rhythms and possess anti-tumor properties.[4][5] The addition of a methyl group at the 3-position further diversifies the structure, influencing its steric interactions and metabolic stability.

This guide focuses specifically on the 5-methoxy-3-methyl-1H-indole framework, offering a practical and scientifically grounded resource for its synthesis and characterization.

Strategic Synthesis: Choosing the Right Path

The construction of the indole ring is a well-trodden path in organic chemistry, with several named reactions offering different advantages. The choice of synthetic route depends critically on factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups to the reaction conditions.

The Fischer Indole Synthesis: A Reliable Classic

Discovered by Emil Fischer in 1883, this remains one of the most reliable and widely used methods for indole synthesis.[3][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[6][7]

-

Causality: The power of the Fischer synthesis lies in its robustness and the commercial availability of a wide range of substituted phenylhydrazines and carbonyl compounds. For the synthesis of 5-methoxy-3-methyl-1H-indole, the logical starting materials are p-methoxyphenylhydrazine and methyl ethyl ketone (MEK). The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is crucial for protonating the hydrazone, which initiates a key[4][4]-sigmatropic rearrangement—the mechanistic heart of the reaction.[6][8] This rearrangement is followed by the loss of ammonia to form the aromatic indole ring.[6][7]

-

Advantages: High yields, broad substrate scope, and a well-understood mechanism.

-

Limitations: The reaction can fail with certain substrates, and the strongly acidic and high-temperature conditions may not be suitable for sensitive functional groups. The use of a meta-substituted phenylhydrazine can also lead to a mixture of regioisomers, although the strong electron-donating nature of the methoxy group typically directs the cyclization unambiguously.[3]

Other Synthetic Approaches

While the Fischer synthesis is often the go-to method, other strategies exist:

-

Madelung Synthesis: Involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. This method is less common due to the harsh conditions required.

-

Gassman Indole Synthesis: A one-pot method that can prepare 3-thioalkoxyindoles from anilines, which can then be desulfurized. However, it has been reported to be ineffective for preparing 5-methoxyindole.[9]

-

Modern Palladium-Catalyzed Methods: The Buchwald modification allows for the formation of the necessary N-arylhydrazone intermediate via cross-coupling of aryl bromides and hydrazones, expanding the scope of the Fischer synthesis.[6]

For the purposes of this guide, we will focus on the Fischer Indole Synthesis due to its reliability and direct applicability.

Experimental Protocol: Fischer Synthesis of 5-Methoxy-3-Methyl-1H-Indole

This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of the target compound.

Synthesis Workflow

Caption: Overall workflow from synthesis to purification.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-methoxyphenylhydrazine hydrochloride (1.0 eq).

-

Hydrazone Formation (Optional but recommended): While many procedures are one-pot, pre-forming the hydrazone by reacting the hydrazine with methyl ethyl ketone (1.1 eq) in a suitable solvent like ethanol at room temperature can lead to cleaner reactions.

-

Cyclization: Cautiously add an acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[6][8] Heat the reaction mixture, typically between 80-100 °C, and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. This will precipitate the crude product and quench the acid.

-

Neutralization & Extraction: Neutralize the aqueous slurry with a base (e.g., 10M NaOH) until it is alkaline. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[10] Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Column Chromatography

The crude product is often a dark-colored oil or solid due to impurities and potential oxidation.[11] Flash column chromatography is the most effective method for purification.[11]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is used. A common starting point is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate). The optimal solvent system should be determined by TLC analysis first.

-

Visualization: The indole product is UV-active and will appear as a dark spot on a fluorescent TLC plate (F254) under 254 nm UV light.[12] For more specific detection, Ehrlich's reagent can be used, which stains indoles a characteristic blue or purple color.[12]

Characterization: Unambiguous Structure Elucidation

Once purified, the identity and purity of the 5-methoxy-3-methyl-1H-indole must be confirmed through a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.[13] Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[14][15]

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H-1) | ~7.79 | broad singlet (s) | - |

| H-4 | ~7.25 | doublet (d) | J = 8.7 |

| H-2 | ~6.97 | singlet (s) | - |

| H-7 | ~7.03 | doublet (d) | J = 2.3 |

| H-6 | ~6.87 | doublet of doublets (dd) | J = 8.7, 2.4 |

| OCH₃ | ~3.90 | singlet (s) | - |

| CH₃ | ~2.33 | singlet (s) | - |

| Source: Spectroscopic data adapted from supporting information of a peer-reviewed journal article.[14] |

Rationale for Assignments:

-

The NH proton is typically downfield and often broad due to quadrupole broadening and exchange.

-

The aromatic protons (H-4, H-6, H-7) show characteristic splitting patterns. H-4 is coupled only to H-6 (ortho-coupling), resulting in a doublet. H-6 is coupled to both H-4 (ortho) and H-7 (meta), giving a doublet of doublets. H-7 is coupled only to H-6 (meta-coupling), appearing as a small doublet.

-

The methoxy (OCH₃) and methyl (CH₃) protons appear as sharp singlets as they have no adjacent protons to couple with.

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 (C-OCH₃) | ~154.01 |

| C-7a | ~131.53 |

| C-3a | ~128.75 |

| C-2 | ~122.53 |

| C-4 | ~112.18 |

| C-7 | ~111.74 |

| C-3 (C-CH₃) | ~111.58 |

| C-6 | ~100.81 |

| OCH₃ | ~56.05 |

| CH₃ | ~9.81 |

| Source: Spectroscopic data adapted from supporting information of a peer-reviewed journal article.[14] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. For 5-methoxy-3-methyl-1H-indole (C₁₀H₁₁NO), the expected molecular weight is 161.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 162.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretch: A characteristic sharp peak will be observed in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks will be observed around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Absorptions will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong peak will be present around 1030-1250 cm⁻¹.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is typically used.[16] The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Caption: A logical workflow for compound characterization.

Conclusion and Future Outlook

This guide has outlined a robust and reliable pathway for the synthesis and characterization of 5-methoxy-3-methyl-1H-indole derivatives. The Fischer Indole Synthesis stands as a primary method for constructing this valuable scaffold. A meticulous approach to purification, combined with a multi-technique spectroscopic analysis, is paramount for ensuring the integrity of the final compound.

The versatile 5-methoxy-indole core continues to be a focal point in drug discovery, with applications spanning oncology, neurology, and inflammatory diseases.[4][5][17] As our understanding of structure-activity relationships deepens, the methodologies described herein will serve as a foundational tool for chemists to synthesize and explore the next generation of indole-based therapeutics.

References

- Vertex AI Search Grounding Service. Synthesis of Bis-indolyl Compounds and Analogues & Historical Context of Research on Methoxy-Substituted Indole Derivatives.

- PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.

- MedchemExpress.com. 5-Methoxyindole | Drug Intermediate.

- PubMed Central. 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole.

- Benchchem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography.

- YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- Biosynth. 5-Methoxyindole | 1006-94-6 | FM00669.

- The Royal Society of Chemistry. Supporting information.

- Google Patents. CN110642770B - Preparation method of 5-methoxyindole.

- Benchchem. Fundamental chemical properties of 5-Methoxyindole.

- Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications.

- The Pharma Innovation. Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.

- Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.

- PrepChem.com. Synthesis of 5-methoxy-indole.

- SciSpace. Fischer indole synthesis in the absence of a solvent.

- Wikipedia. Fischer indole synthesis.

- PubMed Central. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.

- NIH. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

- ChemicalBook. 5-Methoxyindole synthesis.

- ResearchGate. Design, synthesis, and characterization of indole derivatives | Request PDF.

- Benchchem. removal of starting materials from the final indole product.

- Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.

- Methyl 1H-indole-3-carboxylate.

- 5 Combination of 1H and 13C NMR Spectroscopy.

- ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table.

- ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.

- Basic 1H- and 13C-NMR Spectroscopy.

- SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. 5-methoxy-3-methyl-1H-indole | 21987-25-7 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ecommons.luc.edu [ecommons.luc.edu]

- 10. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. mdpi.com [mdpi.com]

Unveiling the Electronic Influence of the 5-Methoxy Group in Indoles: A Guide for Researchers and Drug Developers

An In-depth Technical Guide:

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its electron-rich nature and versatile reactivity make it a privileged structure in drug design. Among its many derivatives, 5-methoxyindole stands out as a crucial synthetic intermediate and a recurring motif in biologically active molecules, including the neurohormone melatonin.[1] Understanding the nuanced electronic effects imparted by the 5-methoxy substituent is paramount for scientists aiming to modulate the reactivity, physicochemical properties, and biological activity of indole-based compounds. This guide provides a detailed exploration of these effects, offering field-proven insights for researchers, chemists, and drug development professionals.

The Duality of Electronic Effects: Induction vs. Resonance

The electronic character of the 5-methoxy group is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.[2]

-

Inductive Effect (-I): The oxygen atom of the methoxy group is significantly more electronegative than the carbon atom to which it is attached. This disparity in electronegativity causes a pull of electron density away from the indole ring through the sigma (σ) bond framework.[3] This electron-withdrawing inductive effect, denoted as -I, tends to decrease the electron density of the aromatic system.

-

Resonance Effect (+M): Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3] This donation of electron density through the pi (π) bonds is known as a positive resonance effect (+M). This effect increases the electron density on the indole ring, particularly at positions ortho and para to the substituent.

The Prevailing Influence: In the case of the methoxy group attached to an aromatic ring, the resonance effect is substantially more powerful and dominant than the inductive effect.[3][4][5] Consequently, the 5-methoxy group acts as an overall electron-donating group (EDG) , enriching the indole nucleus with electron density.

Caption: Resonance structures showing electron donation from the 5-methoxy group.

Enhanced Reactivity in Electrophilic Aromatic Substitution (EAS)

The indole nucleus is inherently reactive towards electrophiles due to the delocalization of the nitrogen lone pair, making it more electron-rich than benzene.[6] The addition of the electron-donating 5-methoxy group further activates the ring, significantly increasing its nucleophilicity and reactivity in Electrophilic Aromatic Substitution (EAS) reactions.[7]

Regioselectivity: The primary site of electrophilic attack on the indole ring is the C3 position. This preference is due to the formation of a more stable carbocation intermediate (an arenium ion) where the positive charge is delocalized without disrupting the aromaticity of the benzene portion of the molecule. The electron-donating 5-methoxy group enhances the electron density at C4 and C6 through resonance, but the inherent reactivity of C3 typically dominates. The overall effect is a greatly accelerated reaction rate at the C3 position compared to unsubstituted indole.

Caption: General mechanism for electrophilic substitution at the C3 position of 5-methoxyindole.

Impact on Physicochemical and Spectroscopic Properties

The electronic perturbations from the 5-methoxy group have a direct and measurable impact on the molecule's physical and spectroscopic characteristics.

Data Summary: Physicochemical Properties of 5-Methoxyindole

| Property | Value | Source(s) |

| CAS Number | 1006-94-6 | [8] |

| Molecular Formula | C₉H₉NO | [8][9] |

| Molecular Weight | 147.17 g/mol | [8][10] |

| Melting Point | 52-55 °C | [7] |

| Boiling Point | 311.9 °C at 760 mmHg | [7] |

| logP | 2.18 (Predicted) | [7][11] |

| pKa (Strongest Acidic, N-H) | 16.77 (Predicted) | [11] |

Spectroscopic Signatures:

-

NMR Spectroscopy: The electron-donating nature of the methoxy group leads to increased shielding of the aromatic protons and carbons. This results in an upfield shift (lower ppm values) in both ¹H and ¹³C NMR spectra for the ring atoms compared to unsubstituted indole.[10][12]

-

UV-Vis Spectroscopy and Fluorescence: The methoxy group, as an auxochrome, extends the conjugation of the chromophore. This typically results in a bathochromic (red) shift of the absorption maxima in the UV-Vis spectrum.[13] 5-Methoxyindole is also known to exhibit fluorescence, a property that can be exploited in biochemical assays.[8]

-

IR Spectroscopy: The electronic environment influences vibrational frequencies. The N-H stretching frequency, in particular, can be sensitive to substitution on the benzene ring.[8][14]

-

Acidity (pKa): The electron-donating +M effect increases the electron density on the indole nitrogen, which destabilizes the conjugate base (the indolide anion) formed upon deprotonation. This makes the N-H proton less acidic (higher pKa) compared to indole.[4]

Implications for Biological Activity and Drug Design

The 5-methoxy group is not merely a passive structural element; its electronic effects are critical for molecular recognition and biological function.

-

Metabolic Precursor: 5-methoxyindole is a key intermediate in the biosynthesis of important neuroregulators and pharmaceuticals, most notably melatonin, which is involved in regulating circadian rhythms.[1]

-

Modulation of Bioactivity: The introduction of a 5-methoxy group can profoundly alter a molecule's interaction with biological targets. The increased electron density can enhance π-π stacking interactions or hydrogen bond acceptor capabilities, which are crucial for receptor binding.

-

Therapeutic Potential: Derivatives of 5-methoxyindole have demonstrated a wide range of pharmacological activities, including potential as agents for treating cardiovascular diseases, neurological disorders, and tumors.[1] For example, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has shown potential neuroprotective properties in the context of stroke and Alzheimer's disease models.[15]

Experimental Protocol: Synthesis of 5-Methoxyindole

A common laboratory and industrial synthesis involves the nucleophilic substitution of 5-bromoindole with sodium methoxide, often catalyzed by a copper salt. This protocol highlights the practical application of manipulating the indole core.

Objective: To synthesize 5-methoxyindole from 5-bromoindole.

Workflow Diagram:

Caption: A typical workflow for the synthesis of 5-methoxyindole.

Step-by-Step Methodology: [7]

-

Reagent Preparation: In a suitable reaction vessel, combine 5-bromoindole with a methanol solution of sodium methoxide. The recommended molar ratio of sodium methoxide to 5-bromoindole is between 1.3:1 and 2:1.

-

Catalyst Addition: Add the appropriate catalyst. The mass ratio of the catalyst to 5-bromoindole is typically in the range of (0.05-0.1):1.

-

Reaction: Heat the stirred mixture to a reaction temperature between 80-120 °C and maintain for 5 to 10 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to ambient temperature.

-

Isolation: Filter the reaction mixture to remove insoluble salts. The filtrate is then concentrated by reduced pressure distillation to recover the methanol solvent.

-

Purification: The resulting crude residue is purified using standard techniques such as liquid-liquid extraction followed by recrystallization to yield the final 5-methoxyindole product.

Conclusion

The 5-methoxy group exerts a profound and multifaceted influence on the indole ring system. While its electronegative oxygen atom introduces a weak electron-withdrawing inductive effect, this is overwhelmingly surpassed by its powerful electron-donating resonance effect. This net electron donation activates the indole nucleus, enhancing its reactivity in electrophilic substitutions, modulating its spectroscopic and physicochemical properties, and providing a critical tool for fine-tuning biological activity. A thorough grasp of these principles is indispensable for professionals in chemistry and drug development who seek to rationally design and synthesize novel indole derivatives with tailored properties and therapeutic potential.

References

-

Brainly. (2023, February 10). When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because... Available at: [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

- Google Patents. CN110642770B - Preparation method of 5-methoxyindole.

-

ACS Publications. (2025, September 10). Revisiting the Synthesis of Tetramethoxyindolo[3,2-b]indole Derivatives and the Study of Their Photoinduced Radical Formation in Halogenated Solvents | The Journal of Organic Chemistry. Available at: [Link]

-

YouTube. (2021, May 3). 27.02 Resonance and Inductive Effects. Available at: [Link]

-

mzCloud. (2015, November 13). 5 Methoxyindole. Available at: [Link]

-

PubMed. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Available at: [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 5-Methoxyindole (HMDB0246822). Available at: [Link]

-

ACS Publications. (2017, April 14). Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations | The Journal of Physical Chemistry A. Available at: [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

-

PubChem. 5-Methoxyindole | C9H9NO | CID 13872. Available at: [Link]

-

Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Available at: [Link]

-

ResearchGate. (2025, August 7). Rotationally resolved electronic spectroscopy of 5-methoxyindole. Available at: [Link]

-

Chem 263 Oct. 10, 2013 The strongest donating group determines where new substituents are introduced. Example. (2013, October 10). Available at: [Link]

-

ResearchGate. Electrophilic Substitution Reactions of Indoles | Request PDF. Available at: [Link]

-

NIH. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. Available at: [Link]

-

Semantic Scholar. [PDF] Rotationally resolved electronic spectroscopy of 5-methoxyindole. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. Available at: [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

-

MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

-

Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available at: [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

ResearchGate. Values of some Hammett substituent constants (σ). Available at: [Link]

Sources

- 1. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. brainly.com [brainly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 5-Methoxyindole Derivatives: A Technical Guide for Drug Discovery

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 5-methoxyindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including neuroprotective[2] and anticancer properties.[1] Understanding the intricate relationship between the electronic structure and biological function of these molecules is paramount for the rational design of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of quantum chemical studies to elucidate the properties of 5-methoxyindole derivatives, thereby accelerating the drug discovery process.[3][4]

The "Why": Rationale for Quantum Chemical Studies in the Context of 5-Methoxyindole Derivatives

Quantum chemistry provides a powerful lens through which we can understand and predict the behavior of molecules at the electronic level. For 5-methoxyindole derivatives, these computational methods are not merely academic exercises; they are essential tools that provide actionable insights for drug design.[5]

-

Elucidating Structure-Activity Relationships (SAR): By calculating electronic properties such as orbital energies and charge distributions, we can rationalize the observed biological activities of a series of derivatives and predict the potency of novel compounds.

-

Interpreting Spectroscopic Data: Quantum chemical calculations are indispensable for the accurate assignment of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, providing a deeper understanding of the molecular structure and bonding.[6][7]

-

Predicting Reactivity: The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map reveal the most probable sites for electrophilic and nucleophilic attack, offering insights into metabolic pathways and potential interactions with biological targets.[8][9]

-

Characterizing Non-Covalent Interactions: Understanding the nature and strength of hydrogen bonds and other non-covalent interactions is crucial for predicting how these molecules will bind to their biological targets.[10]

Computational Methodology: A Self-Validating System

The reliability of quantum chemical studies hinges on the judicious choice of computational methods. The following workflow represents a robust and widely validated approach for the study of 5-methoxyindole derivatives.

Workflow for Quantum Chemical Analysis

Caption: A typical workflow for the quantum chemical analysis of 5-methoxyindole derivatives.

Step-by-Step Computational Protocol

This protocol outlines the key steps for performing a comprehensive quantum chemical analysis of a 5-methoxyindole derivative.

-

Molecular Structure Input:

-

Construct the 3D structure of the 5-methoxyindole derivative using a molecular builder (e.g., GaussView, Avogadro).

-

-

Geometry Optimization and Vibrational Frequency Calculation:

-

Rationale: To find the most stable conformation of the molecule and to ensure it corresponds to a true energy minimum. Vibrational analysis also provides theoretical IR and Raman spectra.

-

Method: Density Functional Theory (DFT) is the workhorse for these calculations due to its excellent balance of accuracy and computational cost. The B3LYP functional is a popular choice for organic molecules.

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.[6]

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum.

-

-

Electronic Properties Analysis:

-

HOMO-LUMO Analysis:

-

Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. Their energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.[8]

-

Procedure: Extract the energies of the HOMO and LUMO from the DFT output file.

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

Rationale: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions.[9]

-

Procedure: Generate the MEP surface using the output of the DFT calculation.

-

-

Natural Bond Orbital (NBO) Analysis:

-

-

Excited State and UV-Vis Spectra Calculation:

-

Rationale: To understand the electronic transitions that give rise to the observed UV-Vis absorption spectrum.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited state properties.[13][14] For systems with potential charge-transfer character, a range-separated functional like CAM-B3LYP is often more accurate.

-

Procedure: Perform a TD-DFT calculation on the optimized geometry to obtain the excitation energies and oscillator strengths. The simulated spectrum can then be compared with experimental data.

-

-

Molecular Docking:

-

Rationale: To predict the binding mode and affinity of the 5-methoxyindole derivative to its biological target.[15]

-

Procedure:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Prepare the protein and ligand structures (e.g., adding hydrogens, assigning charges).

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding energy.

-

-

Analysis of Molecular Properties and Correlation with Experimental Data

The true power of quantum chemical studies lies in the ability to correlate calculated properties with experimental observations.

Vibrational Spectroscopy

DFT calculations provide theoretical vibrational frequencies that can be used to assign the experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.[16]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 5-Methoxyindole

| Vibrational Mode | Experimental (IR) | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

| N-H stretch | 3410 | 3415 | Stretching of the N-H bond in the indole ring |

| C-H stretch (aromatic) | 3100-3000 | 3105-3010 | Stretching of C-H bonds in the aromatic rings |

| C=C stretch (aromatic) | 1620, 1585 | 1622, 1588 | Stretching of C=C bonds in the indole and benzene rings |

| C-O-C stretch (methoxy) | 1250 | 1255 | Asymmetric stretching of the C-O-C bond |

| N-H bend | 1420 | 1425 | In-plane bending of the N-H bond |

Note: The calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-311++G(d,p).

Electronic Spectroscopy

TD-DFT calculations can predict the UV-Vis absorption spectra of 5-methoxyindole derivatives. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational method and to understand the nature of the electronic transitions.[7][17]

Table 2: Experimental and Calculated UV-Vis Absorption Maxima (λmax in nm) for 5-Methoxyindole in Ethanol

| Electronic Transition | Experimental λmax | Calculated λmax (TD-DFT) | Orbital Contribution |

| S₀ → S₁ | 295 | 298 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 265 | 268 | HOMO-1 → LUMO (π → π) |

Frontier Molecular Orbitals and Biological Activity

The HOMO and LUMO energies and their distribution provide valuable insights into the biological activity of 5-methoxyindole derivatives. For instance, in a series of anticancer agents, a lower HOMO-LUMO gap may correlate with higher activity, suggesting that the molecule's ability to participate in charge transfer interactions is important for its mechanism of action.[8]

Caption: A schematic representation of the HOMO-LUMO energy gap.

Experimental Protocols

To ensure the self-validating nature of this guide, the following experimental protocols are provided for the synthesis and characterization of a representative 5-methoxyindole derivative.

Synthesis of 5-Methoxyindole from 5-Bromoindole[18]

Materials:

-

5-bromoindole

-

Methanol

-

Sodium methoxide

-

Catalyst: Cuprous bromide and methylimidazole

-

Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask, dissolve 5-bromoindole in a methanol solution of sodium methoxide.

-

Add the catalyst (a mixture of cuprous bromide and methylimidazole).

-

Heat the reaction mixture to 80-120 °C and stir for 5-10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Remove the methanol from the filtrate under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 5-methoxyindole.

Spectroscopic Characterization

-

FT-IR Spectroscopy:

-

Acquire the FT-IR spectrum of the synthesized 5-methoxyindole derivative using an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational bands and compare them with the calculated frequencies.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the 5-methoxyindole derivative in a suitable solvent (e.g., ethanol).

-

Record the UV-Vis absorption spectrum in the range of 200-400 nm using a spectrophotometer.

-

Determine the wavelength of maximum absorption (λmax).[18]

-

-

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

Case Study: 5-Methoxyindole Derivatives as Tubulin Inhibitors

Several studies have identified 5-methoxyindole derivatives as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[1] Quantum chemical studies, particularly molecular docking, have been instrumental in understanding their mechanism of action.[1][19]

Caption: The mechanism of action of 5-methoxyindole derivatives as tubulin inhibitors.

Molecular docking studies have revealed that 5-methoxyindole derivatives can bind to the colchicine binding site of tubulin.[1] The methoxy group often participates in hydrogen bonding interactions with key amino acid residues, while the indole ring engages in hydrophobic interactions. These computational predictions can guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced anticancer activity.

Conclusion and Future Directions

Quantum chemical studies provide an indispensable toolkit for the modern drug discovery professional. By integrating computational modeling with experimental synthesis and biological evaluation, we can accelerate the development of novel 5-methoxyindole-based therapeutics. Future research in this area will likely focus on the development of more accurate and efficient computational methods, the exploration of a wider range of biological targets, and the application of machine learning and artificial intelligence to predict the properties and activities of these promising molecules.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Excited-state genistein and its methoxy derivatives with improved antioxidant activity: DFT/TD-DFT calculations, molecular docking, and molecular dynamic simulation. (2025, August 26). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Conformational, vibrational spectroscopic and quantum chemical studies on 5-methoxyindole-3-carboxaldehyde: A DFT approach. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Absorption spectra of indole and 5-hydroxyindole in the gas phase. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Rotationally resolved electronic spectroscopy of 5-methoxyindole. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Computational Methods in Drug Discovery and Development. (2024, October 3). ResearchGate. Retrieved January 21, 2026, from [Link]

- Preparation method of 5-methoxyindole. (n.d.). Google Patents.

-

One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Diaquabis(5-methoxyindole-2-carboxylato)bis(3-picoline)nickel(II) Complex: Synthesis, Characterization, XRD, TGA, DFT and HSA. (2019, April 3). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). ScienceDirect. Retrieved January 21, 2026, from [Link]

-

UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. (2020, September 23). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

The calculations of excited-state properties with Time-Dependent Density Functional Theory. (2012, November 2). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved January 21, 2026, from [Link]

-

Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (2024, September 5). Eman Research Publishing. Retrieved January 21, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. Retrieved January 21, 2026, from [Link]

-

DFT Study and Biological Activity of Some Methylxanthines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. (n.d.). DergiPark. Retrieved January 21, 2026, from [Link]

-

Visualizing and Characterizing Excited States from Time-Dependent Density Functional Theory. (2023, December 12). ChemRxiv. Retrieved January 21, 2026, from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025, August 21). Spectroscopy@IKU. Retrieved January 21, 2026, from [Link]

-

Molecular docking studies of Vinca alkaloid derivatives on Tubulin. (2020, March 30). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

A Review on Computational Drug Designing and Discovery. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

-

Excited State Densities from Time-Dependent Density Functional Response Theory. (n.d.). arXiv.org. Retrieved January 21, 2026, from [Link]

-

Extraction and analysis of indole derivatives from fungal biomass. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]

-

Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study. (2024, May 21). Open Exploration Publishing. Retrieved January 21, 2026, from [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 23). YouTube. Retrieved January 21, 2026, from [Link]

-

Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. (2021, September 7). YouTube. Retrieved January 21, 2026, from [Link]

-

Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2025, October 29). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Chapter 4. (n.d.). Shodhganga. Retrieved January 21, 2026, from [Link]

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, June 13). Indonesian Journal of Educational Research and Technology. Retrieved January 21, 2026, from [Link]

-

Orbital Contributions to Excited States. (2020, August 27). Dr. Joaquin Barroso's Blog. Retrieved January 21, 2026, from [Link]

-

Book Review of Computational Drug Design. A Guide for Computational and Medicinal Chemists. (2009, June 1). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. (2025, November 30). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

-

theory dft b3lyp: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publishing.emanresearch.org [publishing.emanresearch.org]

- 5. tsijournals.com [tsijournals.com]

- 6. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 12. m.youtube.com [m.youtube.com]

- 13. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 19. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 5-Methoxy-3-methyl-1H-indole as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Substituted Indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its electron-rich nature makes it a privileged scaffold for constructing complex molecular architectures. 5-methoxy-3-methyl-1H-indole is a particularly valuable building block, offering a unique combination of electronic and steric properties that chemists can strategically exploit.

The methoxy group at the C5 position acts as a strong electron-donating group, further activating the indole ring towards electrophilic substitution.[2] This electronic enrichment significantly influences the regioselectivity of reactions. Concurrently, the methyl group at the C3 position—the most common site of electrophilic attack in unsubstituted indoles—blocks this reactive center. This steric hindrance redirects synthetic transformations to other positions on the heterocyclic ring, primarily C2, or the benzenoid ring, enabling the synthesis of unique isomers that might otherwise be difficult to access.

These application notes provide a technical guide for researchers, chemists, and drug development professionals on leveraging the distinct reactivity of 5-methoxy-3-methyl-1H-indole in key synthetic transformations. We will explore the causality behind experimental choices and provide validated, step-by-step protocols for its functionalization.

Physicochemical & Spectroscopic Profile

A thorough characterization of the starting material is the foundation of any successful synthesis. Below are the key physical properties and spectral data for 5-methoxy-3-methyl-1H-indole.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-3-methyl-1H-indole | [3] |

| CAS Number | 21987-25-7 | [3] |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 64-65 °C | [4] |

Spectroscopic Data for Characterization:

-

¹H NMR (500 MHz, CDCl₃): δ 7.79 (s, 1H, NH), 7.25 (d, J = 8.7 Hz, 1H, Ar-H), 7.03 (d, J = 2.3 Hz, 1H, Ar-H), 6.97 (s, 1H, Ar-H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.33 (s, 3H, CH₃).[4]

-

¹³C NMR (125 MHz, CDCl₃): δ 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81.[4]

Core Synthetic Applications & Protocols

The unique substitution pattern of 5-methoxy-3-methyl-1H-indole opens avenues for diverse functionalizations. We will detail two fundamental and high-utility transformations: N-alkylation and electrophilic substitution at the C2 position.

Application 1: N-Functionalization via Direct Alkylation

Scientific Rationale: The nitrogen atom of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic indolide anion. This anion readily participates in Sₙ2 reactions with various electrophiles, including alkyl and benzyl halides, providing a reliable route to N-functionalized indoles. This modification is critical in drug design to modulate properties like solubility, metabolic stability, and receptor binding affinity.

Experimental Workflow Diagram:

Caption: Workflow for N-benzylation of 5-methoxy-3-methyl-1H-indole.

Protocol: Synthesis of 1-benzyl-5-methoxy-3-methyl-1H-indole

This protocol is adapted from established methods for N-alkylation of substituted indoles.[5]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-methoxy-3-methyl-1H-indole | 161.20 | 1.0 | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 1.2 |

| Benzyl Bromide (BnBr) | 171.04 | 1.1 | 1.1 |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |

| Ethyl Acetate | - | As needed | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 5-methoxy-3-methyl-1H-indole (161 mg, 1.0 mmol). Dissolve it in anhydrous DMF (5 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

-

Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium indolide salt forms.

-

Alkylation: Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into ice-cold water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution (20 mL), followed by brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation & Troubleshooting:

-

Expected Outcome: A white to pale yellow solid.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm the structure. The disappearance of the N-H proton signal (~7.8 ppm) and the appearance of benzylic CH₂ signals (~5.4 ppm) and new aromatic signals in the ¹H NMR are key indicators of success.[5]

-

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the NaH and the indolide anion. Incomplete deprotonation can also be a cause; extend the stirring time after NaH addition.

-

Side Products: O-alkylation is generally not observed with indole itself. If multiple products are seen on TLC, it may indicate impurities in the starting material or benzyl bromide.

-

Application 2: Electrophilic Substitution - Synthesis of Bis(indolyl)methanes

Scientific Rationale: The electron-rich indole nucleus is highly susceptible to electrophilic attack. In the presence of an acid catalyst, aldehydes or ketones are protonated to form a highly reactive carbocation (or an equivalent electrophile). This electrophile is then attacked by two equivalents of the indole. While the C3 position is the most nucleophilic, the presence of the methyl group in our substrate blocks this site. However, this reaction is a hallmark of indole chemistry, and understanding it is crucial. We present a protocol using the closely related 5-methoxyindole to demonstrate the principle of forming bis(indolyl)methanes, a class of compounds with significant biological activities.[2][6] The reaction with 5-methoxy-3-methyl-1H-indole would be expected to proceed at the C2 position, though potentially slower.

Reaction Mechanism Overview:

Caption: Simplified mechanism for acid-catalyzed formation of bis(indolyl)methanes.

Protocol: Synthesis of 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole

This protocol is based directly on a literature procedure.[6]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Methoxyindole | 147.17 | 2.0 | 2.0 |

| Benzaldehyde | 106.12 | 1.0 | 1.0 |

| Potassium Hydrogen Sulfate (KHSO₄) | 136.17 | 0.3 | 0.3 |

| Dichloromethane (CH₂Cl₂) | - | 10 mL | - |

| Water | - | As needed | - |

Procedure:

-

Catalyst Suspension: In a round-bottom flask, add benzaldehyde (106 mg, 1.0 mmol) to dichloromethane (10 mL). Add the catalyst, KHSO₄ (41 mg, 0.3 mmol).

-

Stirring: Stir the mixture for 5 minutes at room temperature.

-

Indole Addition: Add 5-methoxyindole (294 mg, 2.0 mmol) to the mixture.

-

Reaction: Continue stirring at room temperature, monitoring the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with water (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure bis(indolyl)methane product.

Self-Validation & Troubleshooting:

-

Expected Outcome: A crystalline solid. The title compound has been fully characterized, including by X-ray crystallography.[6]

-

Causality: KHSO₄ is a mild, solid acid catalyst that is easily handled and removed by filtration, making the work-up straightforward. Dichloromethane is an excellent solvent that is inert under these reaction conditions.

-

Troubleshooting:

-

No Reaction: Ensure the catalyst is active. If the reaction is sluggish, a stronger acid catalyst like tartaric acid or a Lewis acid could be trialed, but this may lead to side products.[2]

-

Polymerization: Indoles can be unstable in the presence of strong acids. Using a mild catalyst and avoiding high temperatures is crucial to prevent the formation of polymeric byproducts.

-

Conclusion

5-methoxy-3-methyl-1H-indole serves as an exemplary building block in modern organic synthesis. Its defined substitution pattern allows chemists to bypass the inherent reactivity of the C3 position and explore functionalization at other sites of the indole scaffold. The protocols detailed herein for N-alkylation and electrophilic substitution provide a reliable foundation for constructing more complex molecules. By understanding the interplay of electronic and steric effects, researchers can harness the full synthetic potential of this versatile intermediate in the pursuit of novel therapeutics and functional materials.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Narayanan, P., Sethusankar, K., Ramachandiran, K., & Perumal, P. T. (2011). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3196. Retrieved from [Link]

-

MDPI. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(9), 1475. Retrieved from [Link]

-

National Institutes of Health. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH Public Access, Author Manuscript. Retrieved from [Link]

Sources

- 1. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-methoxy-3-methyl-1H-indole | 21987-25-7 | Benchchem [benchchem.com]

- 3. 5-methoxy-3-methyl-1H-indole | C10H11NO | CID 11137444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Alkylation of 5-Methoxy-3-Methyl-1H-Indole

Introduction: The Significance of N-Alkylated Indoles in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The functionalization of the indole nitrogen (N-1 position) through alkylation opens a gateway to a vast chemical space, enabling the modulation of a molecule's steric and electronic properties. This, in turn, can profoundly influence its biological activity and material characteristics. The target substrate, 5-methoxy-3-methyl-1H-indole, is a valuable scaffold, and its N-alkylation can lead to a diverse array of compounds with potential applications in drug discovery.

This comprehensive guide provides detailed protocols and expert insights into various methodologies for the N-alkylation of 5-methoxy-3-methyl-1H-indole. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for the selection of reagents and reaction conditions to empower researchers in their synthetic endeavors.

Strategic Approaches to N-Alkylation: A Comparative Overview

The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups. Below, we explore a range of robust protocols, from classical methods to modern catalytic systems.

Protocol 1: Classical N-Alkylation with Strong Bases and Alkyl Halides

This long-standing and widely employed method relies on the deprotonation of the indole N-H with a strong base to form a highly nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[2][3]

Mechanistic Rationale

The relatively low acidity of the indole N-H proton (pKa ≈ 16-17 in DMSO) necessitates the use of a strong, non-nucleophilic base to ensure complete deprotonation, thereby preventing side reactions and maximizing the yield of the N-alkylated product.[3] Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction forward.[2][3] The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.

Experimental Workflow: Classical N-Alkylation

Caption: Workflow for classical N-alkylation of 5-methoxy-3-methyl-1H-indole.

Detailed Step-by-Step Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methoxy-3-methyl-1H-indole (1.0 equiv).

-

Dissolution: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) (approximately 5-10 mL per mmol of indole).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Anion Formation: Stir the resulting suspension at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the indolide anion.

-

Alkylation: Slowly add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

| Reagent/Parameter | Typical Value | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |

| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that solubilize the indolide salt. |

| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic deprotonation. |

| Equivalents of Base | 1.1 - 1.2 | A slight excess ensures complete consumption of the indole. |

| Equivalents of Alkyl Halide | 1.1 - 1.5 | An excess drives the reaction to completion. |

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases. This method is particularly advantageous for larger-scale syntheses.

Mechanistic Rationale

In this biphasic system (typically aqueous NaOH and an organic solvent), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. The hydroxide then deprotonates the indole. The resulting indolide anion forms an ion pair with the quaternary ammonium cation, enhancing its solubility and nucleophilicity in the organic phase, where it reacts with the alkyl halide.[4]

Mechanism of Phase-Transfer Catalyzed N-Alkylation

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Applications of 5-Methoxy-3-Methyl-1H-Indole in Modern Medicinal Chemistry